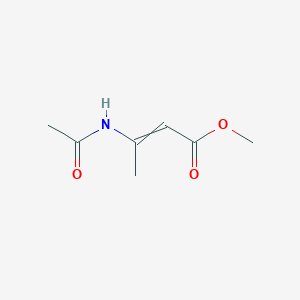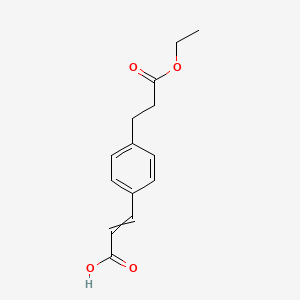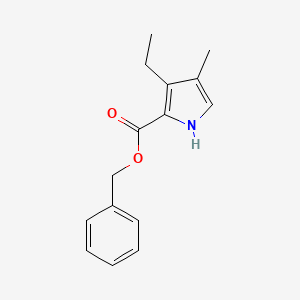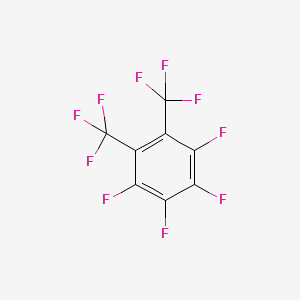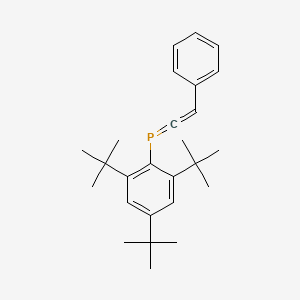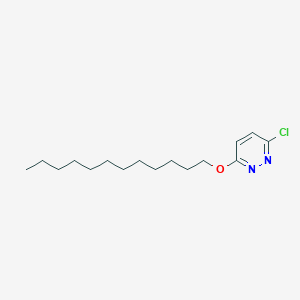
Pyridazine, 3-chloro-6-(dodecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 3-chloro-6-(dodecyloxy)- is a derivative of pyridazine, a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms This compound is notable for its unique structural features, which include a chlorine atom at the third position and a dodecyloxy group at the sixth position of the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyridazine derivatives is the inverse electron demand Diels-Alder reaction between tetrazines and silyl enol ethers
Industrial Production Methods
Industrial production of pyridazine derivatives often employs scalable and efficient synthetic routes. The use of metal-catalyzed cyclizations and annulations, such as copper-promoted cyclizations of unsaturated hydrazones, can provide high yields and functional group tolerance . These methods are advantageous for large-scale production due to their efficiency and compatibility with various functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridazine, 3-chloro-6-(dodecyloxy)- can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridazine ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The pyridazine ring can engage in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Cycloaddition: Lewis acids like aluminum chloride can catalyze cycloaddition reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.
Wissenschaftliche Forschungsanwendungen
Pyridazine, 3-chloro-6-(dodecyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of pyridazine, 3-chloro-6-(dodecyloxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation . The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto group at the third position.
Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.
Uniqueness
Pyridazine, 3-chloro-6-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a long alkoxy chain. These modifications can significantly alter its physicochemical properties, such as solubility and reactivity, compared to other pyridazine derivatives . The dodecyloxy group, in particular, may enhance its potential for applications in drug delivery and material science.
Eigenschaften
CAS-Nummer |
92873-42-2 |
|---|---|
Molekularformel |
C16H27ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
3-chloro-6-dodecoxypyridazine |
InChI |
InChI=1S/C16H27ClN2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-16-13-12-15(17)18-19-16/h12-13H,2-11,14H2,1H3 |
InChI-Schlüssel |
HMBQIGCADGHYBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




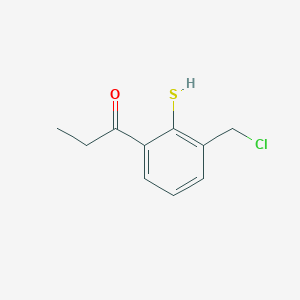
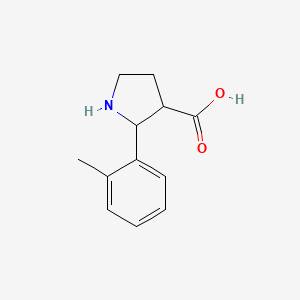

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
